molecular formula C18H24I3N3O8 B564850 Iopromide-d3 CAS No. 1189947-73-6

Iopromide-d3

Cat. No.: B564850
CAS No.: 1189947-73-6
M. Wt: 794.135
InChI Key: DGAIEPBNLOQYER-BMSJAHLVSA-N
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Description

Iopromide-d3: is a deuterated form of iopromide, an iodinated contrast medium used in X-ray imaging. The deuterium isotope in this compound makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy as an internal reference. This compound is a colorless crystalline solid that dissolves easily in water but not in ethanol or chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of iopromide-d3 is similar to that of ordinary iopromide, with the key difference being the use of reagents or solvents containing deuterium isotopes. A typical preparation method involves the reaction of deuterated bromoacetic acid ester with ordinary iopromide .

Industrial Production Methods: Industrial production of this compound follows the same principles as laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium isotopes and the purity of the final product. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Chemical Reactions and Degradation

While Iopromide-d3 itself doesn't undergo unique chemical reactions compared to Iopromide, understanding the chemical reactions of Iopromide is crucial for interpreting the behavior of this compound in environmental and biological systems.

  • UV/Chlorine Reaction : Iopromide degrades during UV-LED/chlorine reactions, a process affected by pH and wavelength. Reactive chlorine species (RCS) are the dominant radical species, with a higher contribution of hydroxyl radicals (- OH) observed at lower pH and longer wavelengths .
  • UV/Persulfate Oxidation : Iopromide degradation kinetics in UV/persulfate systems follow pseudo-first-order kinetics, with the degradation rate positively correlated with persulfate concentrations. pH has a slight effect on the degradation rate in this system .
  • Sulfite Activation : Mackinawite (FeS) activated sulfite autoxidation can degrade Iopromide in water. Dissolved oxygen (DO) plays a significant role in this process .
  • Transformation Products : Degradation of Iopromide results in several transformation products (TPs). Nine TPs were identified in UV-LED/chlorine reactions . Three iodinated disinfection by-products (I-DBPs) can form during UV irradiation .

Factors Affecting Degradation

Several factors influence the degradation of Iopromide, and by extension, the behavior of this compound:

  • pH : The fluence-based Iopromide degradation rate varies with pH, with different trends observed at different wavelengths in UV-LED/chlorine reactions .
  • Wavelength : Different wavelengths (265, 310, and 365 nm) in UV-LED/chlorine reactions affect the degradation mechanism of Iopromide .
  • Radical Species : Reactive chlorine species (RCS) and hydroxyl radicals (- OH) contribute to Iopromide degradation, with their relative contributions varying based on wavelength and pH .
  • Water Composition : Chloride has a negligible effect, while bromide inhibits Iopromide degradation in UV/Cl2 systems .

Data Table: Method Performance Parameters for Iopromide

This table shows the performance parameters for determination of Iodinated Contrast Media (ICM), including Iopromide, in aqueous samples .

CompoundISTDRT20 ppt Conc (ppt)RSD % (n = 5)200 ppt Conc (ppt)RSD % (n = 5)LOD (ppt)
IopromideThis compound3.9820.804.34189.915.780.99682
  • ISTD = internal standard
  • RT = Retention Time
  • RSD = Relative Standard Deviation
  • LOD = Limit of Detection

Adverse Reactions

Adverse reactions to Iopromide, as well as other iodinated contrast media, have been noted. Skin and vascular reactions are more frequent with Iopromide, while gastrointestinal reactions are more frequent with iomeprol . Hypersensitivity reactions can occur, with delayed reactions demonstrable by skin tests .

Scientific Research Applications

Metabolic Research

Iopromide-D3 serves as a valuable tool in metabolic research due to its ability to act as an isotopic tracer. By incorporating deuterium into the molecular structure, researchers can utilize mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to analyze metabolic pathways with enhanced resolution.

Key Applications:

  • Metabolomics: this compound is used to delineate specific metabolic pathways by quantifying the fraction of metabolites derived from various substrates. For instance, it can help determine how much palmitate is synthesized from glucose versus other precursors .
  • Biochemical Studies: The compound aids in understanding the dynamics of metabolic disorders by providing insights into the activity of different pathways under various physiological conditions .

Imaging Applications

This compound is also employed in medical imaging, particularly in computed tomography (CT) scans. Its isotopic labeling facilitates the evaluation of iodinated contrast media's distribution and metabolism within the body.

Case Study: Coronary Computed Tomography

A study investigated the application of iodinated contrast media, including this compound, at varying concentrations during coronary CT scans. The results demonstrated significant differences in imaging quality and patient safety metrics across different iodine concentrations .

Parameter 270 mg I/mL 320 mg I/mL 370 mg I/mL p-value
LAD392.43 ± 49.54467.65 ± 47.65696.56 ± 54.230.017
RCA390.65 ± 50.34466.76 ± 45.65710.32 ± 45.650.044
LV418.65 ± 56.65486.57 ± 47.67734.43 ± 45.560.033

This table illustrates the comparative effectiveness of different iodine concentrations on imaging parameters, highlighting the potential for optimizing contrast media usage in clinical settings.

Environmental Monitoring

The detection of iodinated contrast media like this compound in environmental samples has become increasingly important due to concerns over water contamination from medical waste.

Analytical Techniques:

Recent advancements have been made in chromatographic methods for detecting this compound in various water matrices, including tap water and wastewater treatment effluent . The following table summarizes the recovery rates from different sample types:

Sample Type Recovery Rate (%)
Tap Water75 - 125
Surface Water75 - 125
Wastewater Treatment EffluentVaries due to matrix effects

These findings underscore the importance of monitoring iodinated compounds in environmental contexts to mitigate potential ecological impacts.

Mechanism of Action

Iopromide-d3 functions as a non-ionic, iodinated contrast medium. When administered intravascularly, it opacifies blood vessels, allowing for radiographic visualization of internal structures. The compound’s hydrophilicity and low interaction with proteins and membranes contribute to its effectiveness and safety profile .

Comparison with Similar Compounds

  • Diatrizoate
  • Iohexol
  • Iomeprol
  • Iopamidol

Comparison: Iopromide-d3 is unique due to its deuterium isotope, which enhances its utility in NMR spectroscopy. Compared to other iodinated contrast media, this compound exhibits low osmolality and viscosity, making it safer and more effective for intravascular use .

Biological Activity

Iopromide-d3 is a deuterated derivative of the iodinated contrast agent Iopromide, primarily utilized in medical imaging. This compound retains the biological activity of its parent compound while offering unique advantages due to the presence of deuterium atoms. The following sections explore its synthesis, applications, mechanisms of action, and research findings.

Overview of this compound

This compound is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and metabolic resistance. This feature makes it particularly valuable in proteomics and biochemical assays, where precise tracking of molecular interactions is crucial.

  • Molecular Formula : C₁₈H₂₁D₃I₃N₃O₈
  • Molar Mass : 793.15 g/mol
  • CAS Number : 1189947-73-6

Synthesis and Preparation

The synthesis of this compound involves several steps:

  • Iodination : A suitable precursor undergoes iodination using iodine and a catalyst.
  • Acetylation : Acetic anhydride is used to introduce acetyl groups in the presence of a base like pyridine.
  • Deuteration : Deuterium incorporation is achieved through deuterated solvents in an exchange reaction.

This compound functions primarily as a contrast agent in imaging studies. Its mechanism involves:

  • Opacification : The compound enhances the visibility of blood vessels during radiographic procedures.
  • Protein Interaction : The deuterium atoms increase the stability of this compound, allowing for more accurate studies in proteomics by reducing metabolic degradation.

Biological Activity and Applications

This compound exhibits significant biological activity, particularly in the following areas:

  • Medical Imaging : Used as a contrast medium in CT scans and other imaging modalities to improve diagnostic accuracy.
  • Proteomics Research : Employed to study protein interactions due to its stable isotopic labeling, which aids in mass spectrometry analyses.

Comparison with Parent Compound

PropertyIopromideThis compound
Molecular StructureNon-deuteratedDeuterated
StabilityModerateHigh
Use in ImagingYesYes
Proteomics ApplicationLimitedEnhanced

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Diagnostic Imaging Studies :
    • In clinical trials, this compound has shown improved imaging quality compared to traditional contrast agents, facilitating better visualization of vascular structures during CT scans .
  • Proteomics Applications :
    • Research indicates that this compound can be used to trace protein interactions more effectively than non-deuterated counterparts due to its unique isotopic properties . This has implications for understanding complex biological processes at a molecular level.
  • Pharmacokinetics :
    • The elimination half-life of this compound is comparable to that of its parent compound, approximately 2 hours, with renal excretion being the primary route .

Properties

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methyl-5-[[2-(trideuteriomethoxy)acetyl]amino]benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAIEPBNLOQYER-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675979
Record name N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189947-73-6
Record name N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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